

Vardenafil hydrochloride trihydrate chemical properties

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Compound of Interest

Compound Name: **Vardenafil**

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An In-depth Technical Guide on the Core Chemical Properties of **Vardenafil** Hydrochloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for **vardenafil** hydrochloride trihydrate.

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).^{[1][2]} It is primarily utilized in the treatment of erectile dysfunction.^{[3][4][5]} By inhibiting PDE5, **vardenafil** enhances the cGMP-mediated relaxation of smooth muscle in the corpus cavernosum, facilitating increased blood flow and erection upon sexual stimulation.^{[1][2][4]}

Chemical and Physical Properties

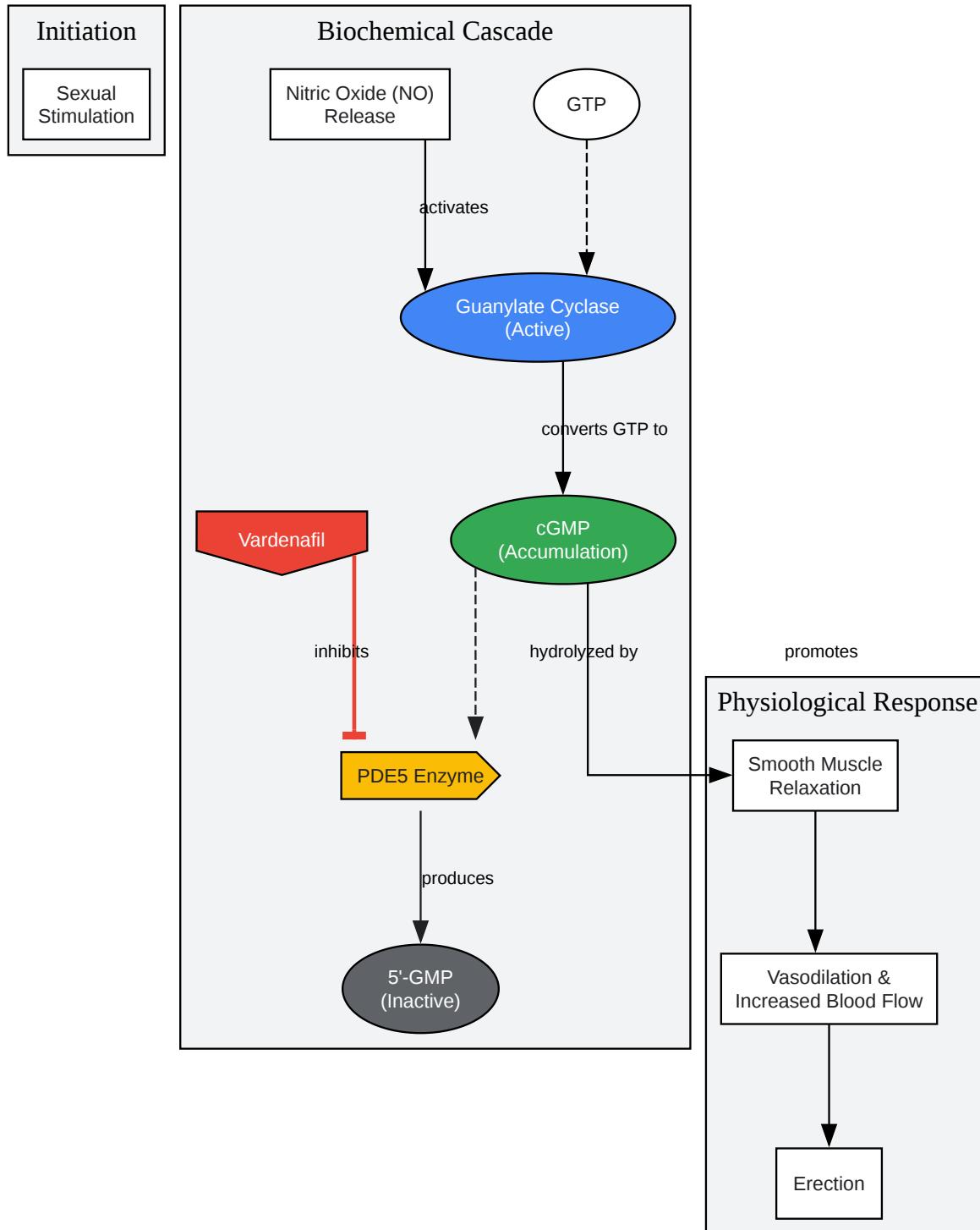
Vardenafil hydrochloride trihydrate is the hydrated salt form of the active pharmaceutical ingredient. Its fundamental properties are summarized below.

Property	Value	Reference
IUPAC Name	2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propyl-imidazo[5,1-f][6][7][8]triazin-4(1H)-one, monohydrochloride trihydrate	[9]
CAS Number	330808-88-3	[3][9]
Molecular Formula	C ₂₃ H ₃₂ N ₆ O ₄ S • HCl • 3H ₂ O	[3]
Molecular Weight	579.11 g/mol	[3][10]
Appearance	White to off-white crystalline solid	[3]
Solubility	• ≥95 mg/mL in Water • ≥13.3 mg/mL in DMSO • ≥3.42 mg/mL in Ethanol (with warming)	[3][11]

Mechanism of Action: PDE5 Inhibition

The pharmacological effect of **vardenafil** is rooted in its potent and selective inhibition of the PDE5 enzyme.[1][4][5] The erectile process is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum during sexual stimulation.[1][4] NO activates the enzyme guanylate cyclase, which in turn increases the synthesis of cGMP.[1][4] Elevated cGMP levels act as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum, vasodilation, and consequently, increased blood inflow to facilitate an erection.[4][5]

The action of cGMP is terminated by its hydrolysis by PDE5.[2][4] **Vardenafil** competitively inhibits PDE5, preventing the breakdown of cGMP.[2][12][13] This leads to an accumulation of cGMP, prolonging smooth muscle relaxation and enhancing the erectile response to sexual stimulation.[4][12] It is important to note that **vardenafil** does not cause an erection without initial sexual arousal.[4]

[Click to download full resolution via product page](#)**Vardenafil's mechanism of action via the PDE5 signaling pathway.**

Biological Activity and Selectivity

Vardenafil exhibits high potency for PDE5 and significant selectivity over other phosphodiesterase isoforms. This selectivity profile is crucial for minimizing off-target effects. For instance, its lower inhibition of PDE6, found in the retina, and PDE11 is a key differentiator from other PDE5 inhibitors.[3][9]

Enzyme Target	IC ₅₀ (nM)	Reference
PDE5	0.7	[3][8][12]
PDE1	180	[3][11][12]
PDE2	>10,000	[11]
PDE3	>1,000 - 2,500	[3][11][12]
PDE4	>1,000 - 4,000	[3][11][12]
PDE6	11	[3][11][12]
PDE11	130	[9]

Experimental Protocols

Accurate quantification and stability assessment of **vardenafil** hydrochloride trihydrate are critical for drug development and quality control.

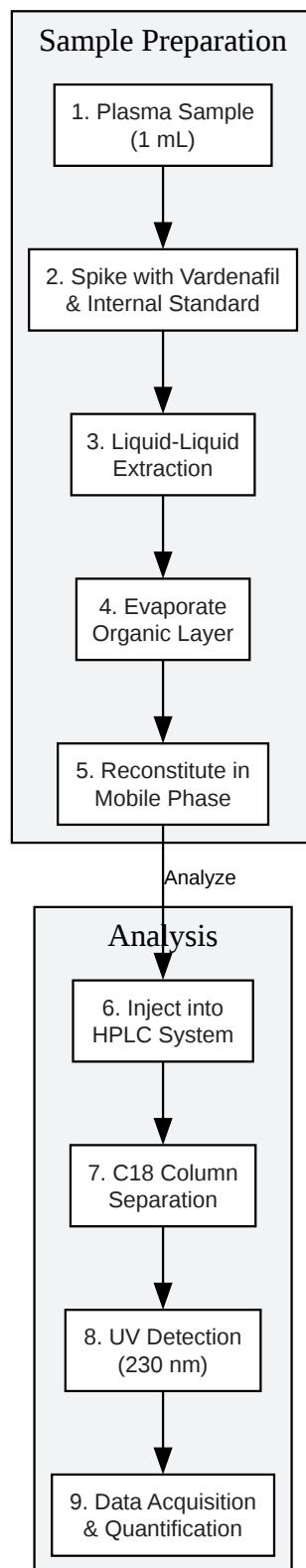
Protocol 1: Quantification in Human Plasma by HPLC-UV

This protocol outlines a validated method for determining **vardenafil** concentrations in a biological matrix, essential for pharmacokinetic studies.[14]

Methodology:

- Materials and Reagents: **Vardenafil** reference standard, internal standard (e.g., Sildenafil), HPLC-grade solvents (acetonitrile, methanol), phosphate buffer, drug-free human plasma. [14]

- Sample Preparation (Liquid-Liquid Extraction):
 - Spike 1 mL of human plasma with known concentrations of **vardenafil** standard solutions.
[\[14\]](#)
 - Add the internal standard.
 - Add an organic extraction solvent and vortex for 1-2 minutes.
[\[14\]](#)
 - Centrifuge to separate the layers.
 - Transfer the organic layer to a new tube and evaporate to dryness.
 - Reconstitute the residue in the mobile phase for injection.
- Chromatographic Conditions:
 - HPLC System: Standard HPLC with UV detector.
[\[14\]](#)
 - Column: Reversed-phase C18 (e.g., Kromasil 250 x 4.6 mm, 5 µm).
[\[14\]](#)
 - Mobile Phase: Isocratic mixture of acetonitrile and potassium dihydrogen phosphate buffer.
[\[15\]](#)
 - Detection Wavelength: 230 nm.
[\[15\]](#)

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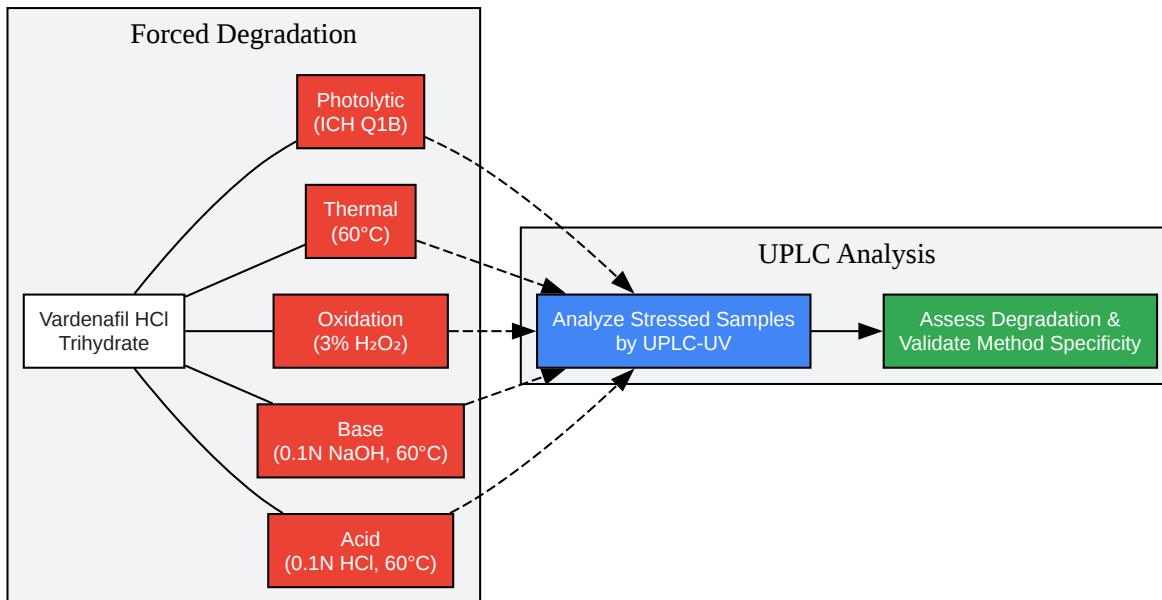
Experimental workflow for **vardenafil** quantification in plasma.

Protocol 2: Stability-Indicating UPLC Method

This protocol is used to determine the intrinsic stability of **vardenafil** and to develop a method capable of separating the drug from its degradation products.[16][17]

Methodology:

- Forced Degradation Studies: Expose **vardenafil** hydrochloride trihydrate to various stress conditions to induce degradation.[16][17]
 - Acid Hydrolysis: 0.1N HCl at 60°C.[16]
 - Base Hydrolysis: 0.1N NaOH at 60°C.[16]
 - Oxidative Degradation: 3% H₂O₂ at room temperature.[16][17]
 - Thermal Degradation: Dry heat at 60°C for 7 days.[16][17]
 - Photolytic Degradation: Exposure to light as per ICH Q1B guidelines.[16]
- Chromatographic Conditions:
 - UPLC System: Standard UPLC with a PDA or UV detector.
 - Column: Zorbax Extended C18 (100 x 2.1 mm, 1.8 μm).[16]
 - Mobile Phase: Gradient elution using a buffer (e.g., 20 mM Ammonium bicarbonate, pH 5.0) and acetonitrile.[16][17]
 - Flow Rate: ~0.25 mL/min.[17]
 - Detection Wavelength: 210 nm.[16]
 - Analysis: Analyze the stressed samples to assess for degradation and confirm peak purity of the parent drug.

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Logical workflow for stability-indicating method development.

Synthesis and Crystallization

The synthesis of **vardenafil** typically involves a multi-step process, culminating in the formation of the hydrochloride trihydrate salt to ensure stability and appropriate physicochemical properties for formulation.

General Protocol:

- Chlorosulfonation: The starting material, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][6][7][8]triazin-4-one, is reacted with chlorosulfonic acid to produce a sulfonyl chloride intermediate.[18]
- Amidation: The sulfonyl chloride intermediate is then reacted with N-ethylpiperazine to form the **vardenafil** base.[18]

- Salt Formation and Crystallization: The crude **vardenafil** base is dissolved in a suitable solvent like acetone.[\[18\]](#) A solution of hydrochloric acid in a controlled amount of water is added to the filtrate.[\[18\]](#) Slow cooling, potentially with seeding, induces the crystallization of the desired **vardenafil** hydrochloride trihydrate polymorph.[\[18\]](#)

This guide provides core technical information for professionals engaged in the research and development of **vardenafil**. The presented data and protocols, collated from scientific literature, offer a robust foundation for analytical method development, quality control, and further investigation into this significant pharmaceutical compound.

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